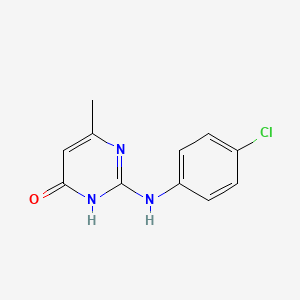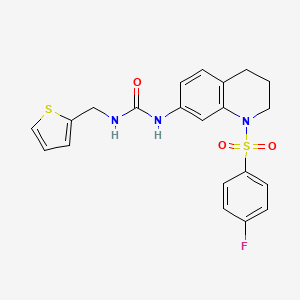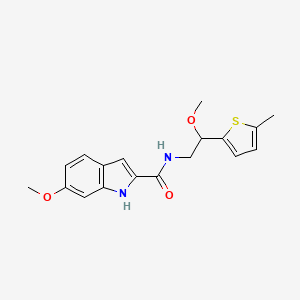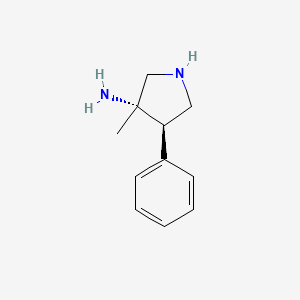![molecular formula C24H29N3O2 B2487340 7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 899972-34-0](/img/structure/B2487340.png)
7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the category of spiro compounds, which are known for their unique structures where two rings are joined at a single atom. Specifically, it includes elements of piperidine and benzoxazine, indicating its potential relevance in the realm of medicinal chemistry due to the biological activity of similar structures.
Synthesis Analysis
Spiro compounds like the one described are typically synthesized through methods that allow for the precise control of the molecular architecture, ensuring the correct spiro linkage. For example, a general synthetic approach might involve lithiation followed by addition to a piperidone derivative and subsequent cyclization processes. This approach is exemplified in the synthesis of similar compounds where lithiation of a brominated precursor, followed by addition to a piperidone and acid-catalyzed cyclization, yields the desired spiro structure (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of spiro compounds involves complex three-dimensional arrangements that significantly affect their chemical behavior and biological activity. NMR and X-ray crystallography are common tools used for structural elucidation, providing detailed information on the spatial arrangement of atoms within the molecule. The specific arrangement of the spiro linkage, substituents, and heterocycles plays a crucial role in the compound's properties and potential applications.
Chemical Reactions and Properties
Spiro compounds containing piperidine and benzoxazine rings may undergo a variety of chemical reactions, including N-dealkylation, ring transformations, and reactions with nucleophiles or electrophiles, depending on the functional groups present. These reactions can significantly alter the compound's biological activity and solubility. For instance, the transformation of benzoxazepines into spirobenzoxazoles through refluxing in hydrochloric acid/acetic acid showcases the type of ring transformations these compounds can undergo (Kurasawa et al., 1988).
Wissenschaftliche Forschungsanwendungen
Affinity for σ-Receptors
A study by Maier and Wünsch (2002) explores the affinity of spiropiperidines, similar in structure to the chemical , for σ1- and σ2-receptors. The research focused on radioligand binding assays, indicating that specific substituents, like a benzyl residue at the piperidine nitrogen atom and a methoxy group, enhance σ1-receptor affinity. This suggests potential applications in neuroscience and pharmacology, particularly related to σ-receptors (Maier & Wünsch, 2002).
Synthesis and Pharmacological Activities
Research on spiropiperidine lactam compounds, including those structurally related to the chemical , outlines their synthesis and potential as acetyl-CoA carboxylase inhibitors. This study indicates a streamlined synthesis process and highlights the pharmaceutical potential of these compounds in influencing metabolic pathways (Huard et al., 2012).
Antimicrobial and Anti-Inflammatory Activities
A 2020 study by Mandzyuk et al. investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines, closely related to the chemical . This research found compounds with significant antimicrobial activity against S. aureus and others with anti-inflammatory effects surpassing common drugs like diclofenac, opening avenues in antimicrobial and anti-inflammatory therapeutics (Mandzyuk et al., 2020).
c-Met/ALK Inhibitors in Cancer Therapy
Li et al. (2013) synthesized novel aminopyridyl/pyrazinyl-substituted spiro compounds, including those similar to 7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine], showing potent inhibition of c-Met/ALK, relevant in cancer therapeutics. This study demonstrates the potential application of such compounds in targeting specific cancer pathways (Li et al., 2013).
Potential as Dopamine Receptor Partial Agonists
A study by Möller et al. (2017) on the pharmacological properties of compounds with pyrazolo[1,5-a]pyridine structures, related to the chemical , found that they can act as dopamine receptor partial agonists. This suggests applications in the development of therapeutics for neuropsychiatric disorders (Möller et al., 2017).
Antiavian Influenza Virus Activity
Research by Hebishy et al. (2020) on benzamide-based pyrazoles and their fused heterocycles, structurally similar to the chemical of interest, revealed notable antiavian influenza virus activity. This indicates potential application in antiviral drug development (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
7-ethoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-4-28-22-7-5-6-19-21-16-20(18-10-8-17(2)9-11-18)25-27(21)24(29-23(19)22)12-14-26(3)15-13-24/h5-11,21H,4,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYMWUEUUCHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)